AN5777 -

AN5777

Catalog Number: EVT-1533381
CAS Number:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound AN5777 was developed through systematic research aimed at discovering new therapeutic agents. Specific details regarding the original synthesis or proprietary information may be limited due to the compound's status in ongoing research.

Classification

AN5777 falls under the category of small molecules, which are typically characterized by their low molecular weight and ability to interact with biological systems. It is often classified based on its functional groups and structural characteristics, which influence its biological activity.

Synthesis Analysis

Methods

The synthesis of AN5777 can involve several methodologies, including:

Technical Details

Synthesis protocols typically include detailed steps involving reaction conditions such as temperature, pressure, and solvent choice. For instance, reactions may require precise control of temperature to ensure optimal yield and purity.

Molecular Structure Analysis

Structure

AN5777 possesses a defined molecular structure characterized by specific functional groups that dictate its chemical behavior. The exact structural formula should be referenced from reliable chemical databases or literature.

Data

Molecular weight, boiling point, melting point, and solubility parameters are critical data points that define the compound's physical characteristics. These properties can influence its reactivity and interactions with biological systems.

Chemical Reactions Analysis

Reactions

AN5777 can participate in various chemical reactions typical for small organic compounds, including:

  • Nucleophilic substitutions: These reactions involve the replacement of a leaving group by a nucleophile.
  • Elimination reactions: These processes lead to the formation of double bonds through the removal of small molecules like water or hydrogen halides.
  • Oxidation-reduction reactions: AN5777 may undergo redox processes, altering its oxidation state and affecting its reactivity.

Technical Details

Each reaction pathway requires specific conditions such as catalysts, solvents, and temperature profiles to optimize yield and selectivity. Detailed mechanistic studies may elucidate the stepwise transformations involved.

Mechanism of Action

Process

The mechanism of action for AN5777 involves its interaction with biological targets. This could include binding to specific receptors or enzymes that modulate physiological responses.

Data

Quantitative data from pharmacological studies can provide insights into the efficacy and potency of AN5777 against various biological targets. Such data often includes IC50 values (the concentration required to inhibit 50% of target activity) and binding affinities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: AN5777 is typically presented as a crystalline solid or powder.
  • Solubility: Solubility in various solvents (water, ethanol, dimethyl sulfoxide) is essential for its application in biological assays.

Chemical Properties

  • Stability: The stability of AN5777 under different environmental conditions (light, heat, moisture) is crucial for storage and handling.
  • Reactivity: Understanding how AN5777 reacts with other chemicals helps predict its behavior in complex biological systems.

Relevant analytical techniques such as spectroscopy (NMR, IR) and mass spectrometry are often employed to characterize these properties accurately.

Applications

AN5777 has potential applications in several scientific domains:

  • Pharmaceutical Development: Its unique properties may lead to the development of new therapeutic agents targeting specific diseases.
  • Biochemical Research: AN5777 can serve as a tool compound for studying biochemical pathways or drug interactions.
  • Material Science: Depending on its physical properties, it may find applications in developing new materials or nanotechnology.
Introduction

Targeted Protein Degradation (TPD) in Oncology Therapeutics

Targeted protein degradation represents a paradigm shift in cancer therapy, enabling the direct elimination of disease-causing proteins rather than merely inhibiting their activity. This approach leverages the cell's natural protein quality control machinery—the ubiquitin-proteasome system (UPS)—to achieve highly selective degradation of oncoproteins. Unlike traditional inhibitors, degraders can target proteins lacking enzymatic activity or well-defined binding pockets, expanding the druggable proteome. The clinical success of immunomodulatory drugs (IMiDs) such as lenalidomide, which redirect the E3 ligase CRBN to degrade cancer-related substrates like IKZF1/3, validated TPD as a therapeutic strategy [4] [9].

Evolution of Molecular Glue Degraders (MGDs) in Drug Discovery

Molecular glue degraders (MGDs) are monovalent small molecules that induce novel protein-protein interactions between an E3 ligase and a target protein, triggering ubiquitination and proteasomal degradation. Unlike heterobifunctional proteolysis-targeting chimeras (PROTACs), which physically link an E3 ligase binder to a target protein binder via a chemical linker, MGDs are typically smaller (<500 Da) and exhibit more favorable drug-like properties, including enhanced oral bioavailability and tissue penetration [5] [10]. Historically discovered serendipitously (e.g., thalidomide), modern MGD development employs rational design and high-throughput screening. AN5777 exemplifies this new generation, acting as a CRBN-dependent GSPT1 degrader without a glutarimide scaffold [3] [8].

Table 1: Comparing Targeted Protein Degradation Technologies

FeatureMolecular Glue Degraders (MGDs)PROTACs
Molecular Weight<500 Da700–1,200 Da
StructureMonovalentBivalent with linker
Oral BioavailabilityHighOften limited
Target SpecificityInduced neosubstrate recruitmentEngineered ternary complex
Discovery ApproachSerendipitous or phenotypic screeningRational design
Example (Clinical Stage)CC-885 (Phase I)ARV-471 (Phase II)

Mechanistic Overview of Ubiquitin-Proteasome System (UPS) in TPD

The UPS is a highly coordinated proteolytic pathway involving three key enzymes:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
  • E2 (Ubiquitin-Conjugating Enzyme): Transfers activated ubiquitin from E1 to the target protein.
  • E3 (Ubiquitin Ligase): Recognizes specific substrates and catalyzes ubiquitin transfer from E2. Over 600 human E3 ligases exist, with CRL4CRBN being a prominent TPD target [2] [9].

Ubiquitinated proteins are degraded by the 26S proteasome into small peptides, recycling ubiquitin for reuse. MGDs like AN5777 exploit this system by reprogramming E3 ligases to ubiquitinate non-native substrates. For instance, AN5777 binds CRBN, inducing a conformational change that recruits the oncoprotein GSPT1 for ubiquitination and degradation [1] [6].

GSPT1 as an Oncogenic Target

Role of GSPT1 in Cell Cycle Regulation and Tumorigenesis

GSPT1 (G1 to S Phase Transition 1) is a GTPase critical for translation termination. It facilitates ribosome recycling by recognizing the stop codon and promoting peptide chain release. Oncogenically, GSPT1 is overexpressed in acute myeloid leukemia (AML) and other cancers, where it drives proliferation by upregulating cyclins and suppressing apoptosis [3] [6]. Degradation of GSPT1 triggers:

  • G1 Cell Cycle Arrest: By reducing cyclin D1 and elevating p21.
  • Apoptosis Activation: Via mitochondrial membrane depolarization and caspase-3 cleavage.AN5777 potently degrades GSPT1 in U937 (IC50: 4.49 µM) and OCI-AML-2 cells (IC50: 2.64 µM), demonstrating robust antitumor activity [3] [6].

Table 2: AN5777 Profile as a GSPT1 Degrader

PropertyValue
Molecular FormulaC19H17N3O2
Molecular Weight319.36 g/mol
MechanismCRBN-dependent GSPT1 degradation
Antiproliferative ActivityIC50 = 2.64–4.49 µM (AML lines)
Cellular EffectsG1 arrest, apoptosis induction
Key ReferenceZhang et al. (2024), Eur J Med Chem

Challenges in Targeting "Undruggable" Proteins like GSPT1

GSPT1 lacks enzymatic activity or deep hydrophobic pockets, rendering it "undruggable" by conventional small-molecule inhibitors. Occupancy-driven pharmacology fails here because inhibiting protein-protein interactions (e.g., GSPT1-eRF1) requires disrupting large, flat interfaces. TPD overcomes this by degrading the entire protein, eliminating both enzymatic and scaffolding functions. AN5777 achieves this by coopting CRBN to tag GSPT1 as a neosubstrate, exemplifying a strategy applicable to other undruggable targets like transcription factors [4] [9].

Rationale for Novel GSPT1 Degraders

Limitations of IMiDs/CELMoDs and Drug Resistance Mechanisms

Immunomodulatory drugs (IMiDs; e.g., pomalidomide) and cereblon E3 ligase modulators (CELMoDs; e.g., iberdomide) show efficacy in hematologic cancers but face limitations:

  • Resistance Mutations: Up to 30% of myeloma patients acquire CRBN mutations (e.g., stop codons, frameshifts) that ablate IMiD activity [7].
  • Narrow Substrate Range: IMiDs primarily degrade IKZF1/3 but lack potency against GSPT1.
  • Agent-Dependent Effects: Some CRBN missense mutations (e.g., Trp380Ser) permit CELMoD activity but block IMiDs, highlighting differential resistance [7].AN5777’s non-glutarimide scaffold may bypass these constraints by engaging CRBN differently, potentially overcoming mutations that confer IMiD resistance.

Table 3: Resistance Mechanisms to CRBN-Targeting Agents

Resistance MechanismImpact on IMiDs/CELMoDsPotential Bypass by AN5777
CRBN TruncationComplete loss of functionUnlikely
CRBN Missense MutationsAgent-specific loss of degradationPossible (structural novelty)
CRBN Copy LossReduced E3 ligase activityNo
Proteasome DysfunctionImpaired substrate degradationNo

Structural Innovations Beyond Glutarimide-Based Scaffolds

Glutarimide-based agents (e.g., CC-885) pioneered GSPT1 degradation but suffer from off-target effects and metabolic instability. AN5777 represents a scaffold-hopping breakthrough:

  • Chemical Structure: Features a benzamide core linked to an aryl group, replacing the glutarimide ring [8].
  • Design Strategy: Identified via virtual screening of the SPECS database (~300,000 compounds) using CRBN-thalidomide (PDB: 5FQD) as a template. Substructure optimization yielded AN5777 with enhanced CRBN binding and degradation efficiency [8].
  • Advantages: Simplified synthesis, improved brain penetration (logP = 3.2 vs. CC-885’s 1.8), and activity against IMiD-resistant cell lines [6] [8]. This innovation expands the CRBN modulator toolbox, enabling degradation of diverse oncoproteins.

Compound Table

Properties

Product Name

AN5777

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide

Molecular Formula

C19H17N3O2

Molecular Weight

319.4g/mol

InChI

InChI=1S/C19H17N3O2/c1-12-6-5-8-14-10-16(13(2)21-18(12)14)19(24)22-20-11-15-7-3-4-9-17(15)23/h3-11,23H,1-2H3,(H,22,24)/b20-11+

InChI Key

ARBAVLNDKREMOX-RGVLZGJSSA-N

SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=CC=C3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.